molecular formula C15H14O4S B14140557 4-Acetylphenyl 4-methylbenzenesulfonate

4-Acetylphenyl 4-methylbenzenesulfonate

Cat. No.: B14140557
M. Wt: 290.3 g/mol
InChI Key: SRXCBGBYJGNHOS-UHFFFAOYSA-N
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Description

4-Acetylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O4S It is a tosyl ester derivative, characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylphenyl 4-methylbenzenesulfonate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-acetylphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the tosyl ester as the primary product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Molecular docking studies have shown that it can bind to nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl 4-methylbenzenesulfonate is unique due to its specific acetyl and tosyl ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-acetylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H14O4S/c1-11-3-9-15(10-4-11)20(17,18)19-14-7-5-13(6-8-14)12(2)16/h3-10H,1-2H3

InChI Key

SRXCBGBYJGNHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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